molecular formula C14H23N3OS B11173768 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide

Cat. No.: B11173768
M. Wt: 281.42 g/mol
InChI Key: RZLNXUADWASFAK-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The cyclohexyl group or the dimethylbutanamide moiety can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and the attached functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H23N3OS

Molecular Weight

281.42 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide

InChI

InChI=1S/C14H23N3OS/c1-4-14(2,3)12(18)15-13-17-16-11(19-13)10-8-6-5-7-9-10/h10H,4-9H2,1-3H3,(H,15,17,18)

InChI Key

RZLNXUADWASFAK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)NC1=NN=C(S1)C2CCCCC2

Origin of Product

United States

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